An In-depth Technical Guide to the Physicochemical Properties of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The following sections delve into its structural details, predicted physicochemical parameters, and the standardized experimental methodologies required for their empirical validation. This document is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling a thorough understanding of its behavior in biological and chemical systems.
Molecular Identity and Structural Characteristics
(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide is a small molecule featuring a methylated pyrazole ring linked to a methanesulfonamide group. The precise arrangement of these functional groups dictates its chemical reactivity, potential for intermolecular interactions, and overall physicochemical profile.
Key Structural Information:
-
Molecular Formula: C₅H₉N₃O₂S[1]
-
Molecular Weight: 175.21 g/mol
-
Canonical SMILES: CN1C=CC(=N1)CS(=O)(=O)N[1]
-
InChI Key: WWWGPXXLPUFFJU-UHFFFAOYSA-N[1]
-
CAS Number: 1551828-30-8[2]
The presence of both a hydrogen bond donor (the sulfonamide -NH₂) and multiple hydrogen bond acceptors (the pyrazole nitrogens and sulfonyl oxygens) suggests the potential for significant interactions with biological targets and a degree of aqueous solubility.
Predicted Physicochemical Properties
In the absence of extensive published experimental data for this specific molecule, computational models provide valuable initial estimates of its physicochemical properties. These predictions are crucial for guiding initial experimental design and hypothesis generation. The following table summarizes key predicted properties for (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide.
| Property | Predicted Value | Significance in Drug Discovery |
| XlogP | -1.2[1] | Indicates the lipophilicity of the compound. A negative value suggests higher hydrophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] |
| Topological Polar Surface Area (TPSA) | 84.5 Ų | TPSA is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. A value in this range is generally considered favorable for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The number of hydrogen bond donors influences solubility and membrane permeability.[4] |
| Hydrogen Bond Acceptors | 4 | The number of hydrogen bond acceptors also plays a critical role in solubility and target binding.[4] |
| Rotatable Bonds | 2 | The number of rotatable bonds is an indicator of molecular flexibility, which can impact target binding and bioavailability. |
Experimental Determination of Physicochemical Properties: Protocols and Rationale
While predictions are a valuable starting point, empirical determination of physicochemical properties is essential for accurate characterization. The following sections outline standardized protocols for key experiments.
Determination of Lipophilicity (LogP/LogD)
Rationale: The octanol-water partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are critical for predicting a drug's behavior in the body.[5] Lipophilicity affects absorption, bioavailability, metabolic clearance, and toxicity.
Experimental Protocol: Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide in a suitable organic solvent (e.g., DMSO). Prepare n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of the aqueous buffer and n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for the compound to partition between the two phases. Allow the phases to separate completely.
-
Quantification: Carefully separate the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP/LogD Determination
Aqueous Solubility Assessment
Rationale: Solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. Poor aqueous solubility is a common reason for the failure of drug candidates.[6]
Experimental Protocol: Kinetic and Thermodynamic Solubility
-
Kinetic Solubility:
-
Prepare a high-concentration stock solution of the compound in DMSO.
-
Add small aliquots of the stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a multi-well plate.
-
Shake the plate for a defined period (e.g., 2 hours) at a constant temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.
-
-
Thermodynamic Solubility:
-
Add an excess amount of the solid compound to an aqueous buffer.
-
Shake the suspension at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate by HPLC-UV.
-
Ionization Constant (pKa) Determination
Rationale: The pKa of a molecule indicates the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical as the ionization state affects solubility, permeability, and target binding. The sulfonamide group in (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide is acidic.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Dissolve a known amount of the compound in a co-solvent system (e.g., water/methanol) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.
Caption: pKa Determination Workflow
Hazard and Safety Information
According to notified classifications and labeling, (1-Methyl-1H-pyrazol-3-YL)methanesulfonamide is associated with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Warning[2]
-
Specific Target Organ Toxicity (Single Exposure): Warning[2][7]
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
(1-Methyl-1H-pyrazol-3-YL)methanesulfonamide is a compound with physicochemical properties that suggest its potential as a lead molecule in drug discovery. Its predicted high hydrophilicity and favorable TPSA warrant further investigation. The experimental protocols outlined in this guide provide a clear path for the empirical validation of its key physicochemical parameters. A thorough understanding of these properties is paramount for the rational design and development of new therapeutic agents.
References
-
(1-methyl-1h-pyrazol-3-yl)methanesulfonamide — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 18, 2026, from [Link]
-
(1-methyl-1h-pyrazol-3-yl)methanesulfonamide - PubChemLite. (n.d.). Retrieved March 18, 2026, from [Link]
-
Best Practices For Preformulation In Drug Development - Drug Discovery. (2023, December 14). Retrieved March 18, 2026, from [Link]
-
Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC. (n.d.). Retrieved March 18, 2026, from [Link]
-
Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings | Request PDF - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]
-
Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice | Books Gateway | Royal Society of Chemistry. (2023, February 3). Retrieved March 18, 2026, from [Link]
-
3-methanesulfonyl-1H-pyrazole — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 18, 2026, from [Link]
Sources
- 1. PubChemLite - (1-methyl-1h-pyrazol-3-yl)methanesulfonamide (C5H9N3O2S) [pubchemlite.lcsb.uni.lu]
- 2. nextsds.com [nextsds.com]
- 3. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]
- 7. nextsds.com [nextsds.com]
